2,3-Dichloro-4-methylbenzyl alcohol

Beschreibung

BenchChem offers high-quality 2,3-Dichloro-4-methylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-methylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

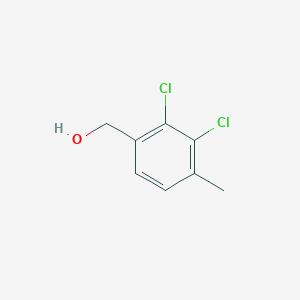

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3-dichloro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVAURMTAUVSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,3-Dichloro-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of (2,3-dichloro-4-methylphenyl)methanol, a valuable substituted benzyl alcohol intermediate in medicinal chemistry and drug development. The synthesis commences with the selective oxidation of 2,3-dichloro-4-methyltoluene to the corresponding benzaldehyde, followed by a chemoselective reduction to the target benzylic alcohol. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the intermediate and final products. The causality behind experimental choices is elucidated, ensuring a self-validating and reproducible synthetic strategy.

Introduction

Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active molecules. The precise arrangement of substituents on the aromatic ring is critical for modulating the biological activity, pharmacokinetic properties, and overall efficacy of drug candidates. (2,3-Dichloro-4-methylphenyl)methanol, with its distinct substitution pattern, presents a key building block for the synthesis of complex molecular architectures. This guide delineates a reliable synthetic pathway, emphasizing safety, efficiency, and scalability.

The chosen synthetic strategy involves a two-step sequence, which is a common and effective approach for the preparation of benzylic alcohols from their corresponding toluenes. The initial oxidation of the methyl group to a formyl group provides a key intermediate, 2,3-dichloro-4-methylbenzaldehyde. This transformation requires careful selection of oxidizing agents to avoid over-oxidation to the carboxylic acid. Subsequently, the aldehyde is reduced to the desired primary alcohol. This reduction must be selective to the carbonyl group, leaving the aromatic chlorides intact.

Synthetic Strategy Overview

The synthesis of (2,3-dichloro-4-methylphenyl)methanol is strategically designed in two sequential steps:

-

Oxidation: Conversion of the methyl group of 2,3-dichloro-4-methyltoluene to an aldehyde functionality to yield 2,3-dichloro-4-methylbenzaldehyde.

-

Reduction: Selective reduction of the aldehyde group of 2,3-dichloro-4-methylbenzaldehyde to a hydroxymethyl group, affording the target compound, (2,3-dichloro-4-methylphenyl)methanol.

Part 1: Synthesis of 2,3-Dichloro-4-methylbenzaldehyde

The oxidation of the methyl group of 2,3-dichloro-4-methyltoluene to an aldehyde is a critical step that can be achieved through various methods. While industrial-scale production might employ continuous processes with agents like hydrogen peroxide[1], a laboratory-scale batch synthesis benefits from more conventional and controllable reagents. Benzylic oxidation to the aldehyde can be accomplished using reagents such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN)[2][3]. These reagents offer good selectivity for the aldehyde, minimizing the formation of the corresponding carboxylic acid.

Mechanism of Benzylic Oxidation with MnO₂

The oxidation of benzylic methyl groups with activated manganese dioxide is a well-established method. The reaction proceeds through a radical mechanism initiated by the abstraction of a hydrogen atom from the methyl group by the MnO₂ surface. The resulting benzyl radical is then further oxidized to the aldehyde.

Sources

2,3-Dichloro-4-methylbenzyl alcohol chemical structure

An In-Depth Technical Guide to 2,3-Dichloro-4-methylbenzyl alcohol: Structure, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dichloro-4-methylbenzyl alcohol, a substituted aromatic alcohol of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct literature on this specific isomer, this document synthesizes information from closely related analogs and fundamental chemical principles to project its properties, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

The chemical structure of 2,3-Dichloro-4-methylbenzyl alcohol is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxymethyl group at position 1.

Caption: Chemical structure of 2,3-Dichloro-4-methylbenzyl alcohol.

Predicted Physicochemical Properties

The properties of 2,3-Dichloro-4-methylbenzyl alcohol can be extrapolated from related compounds such as 4-methylbenzyl alcohol and 3-chloro-4-methylbenzyl alcohol. The presence of two chlorine atoms is expected to increase its molecular weight, boiling point, and density compared to its non-chlorinated analog. The LogP value is also anticipated to be higher, indicating greater lipophilicity.

| Property | Predicted Value for 2,3-Dichloro-4-methylbenzyl alcohol | Reference Compound: 4-Methylbenzyl alcohol[1][2] | Reference Compound: 3-Chloro-4-methylbenzyl alcohol[3] |

| Molecular Formula | C₈H₈Cl₂O | C₈H₁₀O | C₈H₉ClO |

| Molecular Weight | 191.05 g/mol | 122.16 g/mol | 156.61 g/mol |

| Appearance | Likely a white crystalline solid | White crystalline powder[1][2] | Not specified |

| Boiling Point | > 218 °C | 218.4 ± 8.0 °C at 760 mmHg[1] | 548.69 K (calculated)[3] |

| Melting Point | Higher than 59-61 °C | 59-61 °C[1] | Not specified |

| Density | > 1.0 g/cm³ | ~1.0 ± 0.1 g/cm³[1] | Not specified |

| Solubility in Water | Low | Moderately soluble[1] | Low (log10WS = -2.78, calculated)[3] |

| LogP | > 2.14 | 1.50[1] | 2.141 (calculated)[3] |

Proposed Synthesis Pathway

A plausible synthetic route for 2,3-Dichloro-4-methylbenzyl alcohol starts from the commercially available 2,3-dichloro-4-methylaniline. The synthesis would proceed through a Sandmeyer reaction to introduce a cyano group, followed by reduction to the corresponding benzyl alcohol.

Caption: Proposed synthetic workflow for 2,3-Dichloro-4-methylbenzyl alcohol.

Experimental Protocol:

Step 1: Diazotization of 2,3-Dichloro-4-methylaniline

-

Dissolve 2,3-dichloro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Sandmeyer Reaction to form 2,3-Dichloro-4-methylbenzonitrile

-

Prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution.

-

Warm the reaction mixture gently to facilitate the replacement of the diazonium group with a cyano group.

-

Extract the product, 2,3-dichloro-4-methylbenzonitrile, with an organic solvent.

Causality: The Sandmeyer reaction is a reliable method for the substitution of an aromatic diazonium group. Copper(I) cyanide acts as a catalyst in this nucleophilic substitution.

Step 3: Reduction to 2,3-Dichloro-4-methylbenzyl alcohol

-

Dissolve the 2,3-dichloro-4-methylbenzonitrile in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran.

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions.

-

Reflux the mixture to drive the reduction of the nitrile to the primary alcohol.

-

Quench the reaction carefully with water and a base to hydrolyze the intermediate and precipitate the aluminum salts.

-

Filter the mixture and isolate the product from the filtrate by extraction and solvent evaporation.

Causality: Strong reducing agents like LiAlH₄ are required to reduce the nitrile group directly to a primary alcohol. The reaction proceeds via the formation of an intermediate imine which is further reduced.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 2,3-Dichloro-4-methylbenzyl alcohol would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic CH₂ protons, a singlet for the methyl group protons, and signals in the aromatic region corresponding to the two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the benzylic carbon, the methyl carbon, and the aromatic carbons. The carbons bearing the chlorine atoms will show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region, and C-Cl stretching vibrations will be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with contributions from ³⁵Cl and ³⁷Cl, will be characteristic for a dichlorinated compound.

Potential Applications in Research and Development

Substituted benzyl alcohols are valuable building blocks in organic synthesis and have been investigated for various biological activities.

-

Pharmaceutical Intermediates: Dichlorinated aromatic compounds are often used as intermediates in the synthesis of pharmaceuticals due to the influence of the halogen atoms on the molecule's reactivity and biological activity. For instance, 2,4-dichlorobenzyl alcohol is known for its antibacterial and antifungal properties.[4]

-

Industrial Biocides: Similar to other dichlorobenzyl alcohols, the target molecule could possess antimicrobial properties, making it a candidate for investigation as an industrial biocide.[4]

-

Precursor for Synthesis: The hydroxyl group can be easily converted into other functional groups, making 2,3-dichloro-4-methylbenzyl alcohol a versatile precursor for the synthesis of more complex molecules, including potential agrochemicals and materials. The related 4-methylbenzyl alcohol is used in the fragrance and flavor industries and as a precursor for other chemicals.[1]

Safety and Handling

While specific toxicity data for 2,3-Dichloro-4-methylbenzyl alcohol is not available, the safety precautions should be based on analogous compounds.

-

Hazards: Based on data for 4-methylbenzyl alcohol, it is expected to cause skin and serious eye irritation.[5] It may also cause respiratory irritation.

-

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2,3-Dichloro-4-methylbenzyl alcohol represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic approach, and an overview of its potential applications based on established chemical knowledge of similar compounds. The protocols and data presented herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the synthesis and utility of this and other novel substituted benzyl alcohols.

References

Sources

- 1. innospk.com [innospk.com]

- 2. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 5. westliberty.edu [westliberty.edu]

A Technical Guide to the Spectral Analysis of 2,3-Dichloro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 2,3-dichloro-4-methylbenzyl alcohol, a compound of interest in synthetic chemistry and potentially in drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to generate a highly accurate, predictive spectral profile. By examining the spectral characteristics of closely related structural analogs, we can elucidate the expected chemical shifts, vibrational frequencies, and fragmentation patterns. This document is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of 2,3-dichloro-4-methylbenzyl alcohol and similar substituted benzyl alcohol derivatives.

Introduction

2,3-Dichloro-4-methylbenzyl alcohol is a halogenated aromatic alcohol. The presence of chlorine and methyl substituents on the benzene ring, along with the benzylic alcohol moiety, imparts a unique electronic and structural environment that is reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a detailed rationale for the anticipated spectral features based on the foundational principles of spectroscopy and data from analogous compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2,3-dichloro-4-methylbenzyl alcohol, with its distinct substitution pattern, dictates the expected spectroscopic outcomes. The following sections will detail the predicted data and their interpretation.

Caption: Molecular Structure of 2,3-Dichloro-4-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3-dichloro-4-methylbenzyl alcohol is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons, the methyl protons, and the hydroxyl proton.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (H-5) | 7.2 - 7.4 | Doublet (d) | 1H | Deshielded by adjacent chlorine atom and influenced by the electron-donating methyl group. |

| Ar-H (H-6) | 7.0 - 7.2 | Doublet (d) | 1H | Shielded relative to H-5 due to the para-relationship with the electron-donating methyl group. |

| -CH₂OH | ~4.7 | Singlet (s) | 2H | Typical chemical shift for benzylic protons. |

| -CH₃ | ~2.4 | Singlet (s) | 3H | Characteristic chemical shift for a methyl group attached to an aromatic ring. |

| -OH | Variable (1.5 - 4.0) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

Causality in ¹H NMR Predictions:

-

Aromatic Protons: The two aromatic protons (H-5 and H-6) are not chemically equivalent and will appear as two distinct signals. The ortho-coupling between them will result in a doublet for each. The exact chemical shifts are influenced by the opposing electronic effects of the electron-withdrawing chlorine atoms and the electron-donating methyl group.

-

Benzylic Protons: The methylene (-CH₂) protons of the benzyl alcohol moiety are adjacent to an oxygen atom and an aromatic ring, placing them in the characteristic downfield region of approximately 4.7 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons: The methyl (-CH₃) protons will appear as a sharp singlet around 2.4 ppm, a typical value for an aryl-methyl group.

-

Hydroxyl Proton: The hydroxyl (-OH) proton signal is often broad due to hydrogen bonding and its chemical shift is highly variable. A key confirmatory experiment is the disappearance of this signal upon shaking the sample with a drop of deuterium oxide (D₂O).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH (Benzylic) | ~63 | Typical chemical shift for a benzylic alcohol carbon. |

| C-Ar (C-1) | ~138 | Quaternary carbon attached to the -CH₂OH group. |

| C-Ar (C-2) | ~133 | Quaternary carbon attached to a chlorine atom. |

| C-Ar (C-3) | ~131 | Quaternary carbon attached to a chlorine atom. |

| C-Ar (C-4) | ~139 | Quaternary carbon attached to the methyl group. |

| C-Ar (C-5) | ~128 | Aromatic CH carbon. |

| C-Ar (C-6) | ~126 | Aromatic CH carbon. |

| -CH₃ | ~20 | Characteristic chemical shift for an aryl-methyl carbon. |

Causality in ¹³C NMR Predictions:

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the electronegative chlorine atoms (C-2 and C-3) are expected to be deshielded. The carbon bearing the methyl group (C-4) will also be in the downfield region. The benzylic carbon (-CH₂OH) will appear around 63 ppm, and the methyl carbon will be observed in the aliphatic region around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1]

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic, -CH₂, -CH₃) | 2850 - 3000 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |

| C-O (Alcohol) | 1000 - 1260 | Strong | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

Interpretation of IR Spectrum:

-

The most prominent feature in the IR spectrum will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[2] The broadness is due to hydrogen bonding.

-

The C-H stretching vibrations of the aromatic ring will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will be just below 3000 cm⁻¹.

-

A strong absorption in the 1000-1260 cm⁻¹ region will be indicative of the C-O stretching of the primary alcohol.

-

The C=C stretching vibrations of the aromatic ring will be observed as a series of bands in the 1450-1600 cm⁻¹ range.

-

The presence of the carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z | Predicted Ion | Rationale |

| 190/192/194 | [M]⁺ | Molecular ion peak. The isotopic pattern of two chlorine atoms will be characteristic. |

| 173/175/177 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 155/157 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 125 | [M-CH₂OH-Cl]⁺ | Loss of the hydroxymethyl group and a chlorine atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2,3-dichloro-4-methylbenzyl alcohol.

Causality in Mass Spectrometry Predictions:

The molecular ion peak is expected at m/z 190, with characteristic M+2 and M+4 peaks due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group (-OH) to form a stable benzylic cation.[3] Further fragmentation can involve the loss of a chlorine atom or the entire hydroxymethyl group. The formation of the tropylium ion (m/z 91) is also a possibility, although its abundance may be lower due to the presence of the deactivating chlorine substituents.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dichloro-4-methylbenzyl alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

For OH confirmation, add a drop of D₂O, shake the tube, and re-acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: Cast a thin film of the neat liquid or a concentrated solution in a suitable solvent (e.g., chloroform) onto a salt plate (NaCl or KBr).

-

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure solvent first, and then the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for 2,3-dichloro-4-methylbenzyl alcohol. By applying fundamental spectroscopic principles and leveraging data from structurally similar compounds, we have constructed a comprehensive spectral profile that can aid researchers in the unambiguous identification and characterization of this molecule. The provided methodologies offer a standardized approach for the experimental acquisition of this data. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: Alcohols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2,3-Dichloro-4-methylbenzyl Alcohol: A Guide for Researchers

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the synthetic chemist, halogenated benzyl alcohols offer a unique combination of reactive handles that can be selectively manipulated to construct molecular complexity. This guide provides an in-depth exploration of the synthesis and synthetic applications of a lesser-explored yet highly potential building block: 2,3-Dichloro-4-methylbenzyl alcohol .

This document moves beyond a simple recitation of protocols. Instead, it aims to provide a holistic understanding of the chemical principles governing the reactivity of this molecule, empowering researchers to not only apply the described methods but also to rationally design new synthetic transformations. We will delve into the preparation of this key intermediate and subsequently explore its utility in a range of fundamental organic reactions, supported by detailed experimental procedures and mechanistic insights.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic endeavor, a thorough understanding of the physical and chemical properties of the reagents is crucial. While extensive experimental data for 2,3-Dichloro-4-methylbenzyl alcohol is not widely available, its properties can be reliably extrapolated from structurally similar compounds.

| Property | Estimated Value/Information | Source/Rationale |

| Molecular Formula | C₈H₈Cl₂O | Calculated |

| Molecular Weight | 191.05 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy to other dichlorobenzyl alcohols |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, alcohols); sparingly soluble in water. | General solubility of benzyl alcohols |

| Safety | Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. | General safety for halogenated aromatic compounds |

Synthesis of 2,3-Dichloro-4-methylbenzyl Alcohol: A Proposed Pathway

Caption: Proposed two-step synthesis of 2,3-dichloro-4-methylbenzyl alcohol.

Protocol 1: Synthesis of 2,3-Dichloro-4-methylbenzyl Bromide

This protocol details the free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. The reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.[1]

Materials:

-

2,3-Dichloro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 2,3-dichloro-4-methyltoluene (1.0 equiv), N-bromosuccinimide (1.1 equiv), and a catalytic amount of AIBN (0.05 equiv) in anhydrous carbon tetrachloride.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2,3-dichloro-4-methylbenzyl bromide, which can be used in the next step without further purification.

Protocol 2: Hydrolysis to 2,3-Dichloro-4-methylbenzyl Alcohol

The benzylic bromide is a good substrate for Sₙ2 reactions. Hydrolysis can be achieved using a variety of hydroxide sources. Here, we describe a straightforward procedure using aqueous potassium carbonate.

Materials:

-

Crude 2,3-dichloro-4-methylbenzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Dissolve the crude 2,3-dichloro-4-methylbenzyl bromide (1.0 equiv) in a mixture of THF and water.

-

Add potassium carbonate (2.0 equiv) or sodium hydroxide (1.5 equiv) to the solution.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude 2,3-dichloro-4-methylbenzyl alcohol.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Key Synthetic Transformations of 2,3-Dichloro-4-methylbenzyl Alcohol

The synthetic utility of 2,3-dichloro-4-methylbenzyl alcohol stems from the reactivity of its two primary functional handles: the hydroxyl group and the chlorinated aromatic ring.

Caption: Key transformations of 2,3-dichloro-4-methylbenzyl alcohol.

Oxidation to 2,3-Dichloro-4-methylbenzaldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[2] The presence of electron-withdrawing chlorine atoms on the aromatic ring can make the alcohol slightly less susceptible to oxidation compared to electron-rich analogues. However, standard and reliable methods can be effectively employed.

PCC is a mild and selective oxidizing agent that is particularly useful for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids, especially in non-aqueous media.[3][4]

Materials:

-

2,3-Dichloro-4-methylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Round-bottom flask and magnetic stirrer

Procedure:

-

To a stirred suspension of PCC (1.5 equiv) in anhydrous DCM, add a solution of 2,3-dichloro-4-methylbenzyl alcohol (1.0 equiv) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,3-dichloro-4-methylbenzaldehyde.

-

Purify by column chromatography on silica gel if necessary.

For a greener and more catalytic approach, a TEMPO-catalyzed oxidation using a stoichiometric oxidant like sodium hypochlorite can be employed. This system is highly efficient for the oxidation of a wide range of alcohols.[5][6]

Materials:

-

2,3-Dichloro-4-methylbenzyl alcohol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Potassium bromide (KBr)

-

Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,3-dichloro-4-methylbenzyl alcohol (1.0 equiv) in DCM in a round-bottom flask.

-

Add an aqueous solution of KBr (0.1 equiv).

-

Add a catalytic amount of TEMPO (0.01 equiv).

-

Cool the mixture in an ice bath and add the aqueous NaOCl solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the desired aldehyde.

Esterification

The formation of esters from alcohols is a cornerstone of organic synthesis. The Fischer esterification, which involves the reaction of an alcohol with a carboxylic acid under acidic catalysis, is a classic and widely used method.[7][8]

This protocol describes the synthesis of 2,3-dichloro-4-methylbenzyl acetate. The reaction is reversible, and the equilibrium can be driven towards the product by using an excess of one of the reactants or by removing water as it is formed.[8]

Materials:

-

2,3-Dichloro-4-methylbenzyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (for azeotropic removal of water, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark trap (optional), reflux condenser, and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine 2,3-dichloro-4-methylbenzyl alcohol (1.0 equiv) and an excess of glacial acetic acid (e.g., 5-10 equiv).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC. (Alternatively, use toluene as a solvent and a Dean-Stark trap to remove the water formed).

-

Cool the reaction mixture and pour it into a separatory funnel containing water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases, then with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

Conversion to 2,3-Dichloro-4-methylbenzyl Chloride

The conversion of the benzylic alcohol to the corresponding chloride transforms the hydroxyl group into a good leaving group, opening up possibilities for various nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10][11]

This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Materials:

-

2,3-Dichloro-4-methylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Pyridine (optional, to neutralize the HCl byproduct)

-

Round-bottom flask, reflux condenser, and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,3-dichloro-4-methylbenzyl alcohol (1.0 equiv) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 equiv) dropwise. A small amount of pyridine can be added to scavenge the HCl produced.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2,3-dichloro-4-methylbenzyl chloride.

Applications in Medicinal Chemistry and Advanced Synthesis

Dichlorobenzyl alcohols and their derivatives have found applications in medicinal chemistry, notably as antiseptic agents.[12][13][14][15][16] For instance, 2,4-dichlorobenzyl alcohol is an active ingredient in some throat lozenges.[12] While specific applications for the 2,3-dichloro-4-methyl isomer are less documented, its structural similarity suggests potential for similar biological activities.

Furthermore, the presence of two chloro substituents on the aromatic ring, which can be unreactive under certain conditions, allows for the selective functionalization of the benzylic position. The resulting products, such as the aldehyde or the chloride, are valuable intermediates. For example, 2,3-dichlorobenzoyl cyanide, a key intermediate in the synthesis of the antiepileptic drug Lamotrigine, is prepared from 2,3-dichlorobenzoyl chloride.[17][18][19][20] The aldehyde derived from our target alcohol could be a precursor to this acid chloride.

Conclusion

2,3-Dichloro-4-methylbenzyl alcohol, while not as commonly used as some of its isomers, represents a valuable and versatile building block in organic synthesis. Its preparation from readily available starting materials is straightforward, and its functional groups can be selectively transformed into a variety of other useful moieties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full synthetic potential of this compound in the pursuit of novel and complex molecular architectures.

References

- CN102268687A - Method for preparing benzaldehyde/methylbenzaldehyde by oxidizing toluene/xylene - Google P

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. [Link]

-

Are alkyl bromides susceptible to hydrolysis?. (2015-04-14). ResearchGate. [Link]

-

Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. [Link]

-

2,4-Dichlorobenzyl alcohol. Wikipedia. [Link]

-

Reactions of Alcohols with Thionyl Chloride. (2019-06-05). Chemistry LibreTexts. [Link]

-

Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. RSC Publishing. [Link]

- WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google P

-

Reaction of alcohols with thionyl chloride. (2018-02-23). YouTube. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684. PubChem. [Link]

-

p-TOLUALDEHYDE. Organic Syntheses Procedure. [Link]

-

Reagent Friday: PCC (Pyridinium Chlorochromate). (2011-09-09). Master Organic Chemistry. [Link]

-

Arrange the following compounds in order of decreasing rate of hydrolysis... (2025-07-26). Filo. [Link]

-

The long-term activity of AO-TEMPO packed beds in the oxidation of... ResearchGate. [Link]

-

An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. American Chemical Society. [Link]

- US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)

-

PCC Oxidation Mechanism. Chemistry Steps. [Link]

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (2001-01-22). PubMed. [Link]

-

Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

4-Methylbenzaldehyde... (2009-11-15). Sciencemadness Discussion Board. [Link]

- EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google P

-

TEMPO-Catalyzed Green Alcohol Oxidation. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016-12-27). YouTube. [Link]

-

Chapter 3 Worked Problem 1. Oregon State University. [Link]

-

Kinetics and mechanism of the oxidation of ortho-substituted benzyl alcohols by pyridinium dichromate | Request PDF. ResearchGate. [Link]

-

Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

-

2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]

-

TEMPO (a stable organic radical) catalyzed oxidation of alcohol by Dr. Tanmoy Biswas (Ph.D.). (2020-02-06). YouTube. [Link]

-

CHEM 222: Reaction of Alcohols with Thionyl Chloride. (2017-02-06). YouTube. [Link]

-

Free-radical halogenation. Wikipedia. [Link]

-

(PDF) Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. ResearchGate. [Link]

-

2,3-dichloro-4-methylbenzaldehyde - C8H6Cl2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

-

The Fischer Esterification. [Link]

-

An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Organic Process Research & Development. ACS Publications. [Link]

-

Selectivity In Free Radical Reactions. (2013-09-23). Master Organic Chemistry. [Link]

-

Bromine radical as a visible-light-mediated polarity-reversal catalyst. (2021-06-25). National Institutes of Health. [Link]

Sources

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. rsc.org [rsc.org]

- 6. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 15. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 20. mansapublishers.com [mansapublishers.com]

Application Notes and Protocols: Strategic Derivatization of the 2,3-Dichloro-4-methylbenzyl Alcohol Hydroxyl Group

Introduction: Unlocking the Potential of a Halogenated Benzyl Alcohol

2,3-Dichloro-4-methylbenzyl alcohol is a key intermediate in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries. The strategic modification, or derivatization, of its hydroxyl group is a critical step in creating new chemical entities with tailored properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this versatile molecule. We will delve into the underlying chemical principles, provide detailed experimental protocols for common derivatization strategies, and discuss the analytical techniques for the characterization of the resulting products.

The presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group on the aromatic ring of 2,3-dichloro-4-methylbenzyl alcohol presents unique considerations for its reactivity. These substituents can influence the nucleophilicity of the hydroxyl group and the stability of reaction intermediates, making a nuanced approach to derivatization essential for achieving high yields and purity.

Core Derivatization Strategies

The primary methods for derivatizing the hydroxyl group of 2,3-dichloro-4-methylbenzyl alcohol involve its conversion into esters, ethers, and silyl ethers. Each of these functional groups imparts distinct physicochemical properties to the parent molecule, which can be leveraged for various applications, from enhancing biological activity to improving analytical detection.

Esterification: Modulating Polarity and Reactivity

Esterification is a fundamental transformation that replaces the hydroxyl proton with an acyl group. This derivatization is widely used to create prodrugs, modify pharmacokinetic profiles, or introduce reactive handles for further functionalization. Common esterification methods include reaction with acyl chlorides, carboxylic anhydrides, or carboxylic acids under activating conditions.[1][2]

This protocol describes the straightforward esterification of 2,3-dichloro-4-methylbenzyl alcohol with acetyl chloride to form 2,3-dichloro-4-methylbenzyl acetate. The use of a mild base like triethylamine (TEA) is crucial to neutralize the HCl byproduct.[3]

Materials:

-

2,3-Dichloro-4-methylbenzyl alcohol

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3-dichloro-4-methylbenzyl alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 eq) to the stirred solution.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

The crude product can be purified by flash column chromatography on silica gel.[5][6]

Etherification: Enhancing Stability and Lipophilicity

The conversion of the hydroxyl group to an ether linkage is a valuable strategy for increasing the metabolic stability and lipophilicity of a molecule. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.[7][8]

This protocol details the synthesis of 2,3-dichloro-4-methylbenzyl benzyl ether. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide that subsequently displaces the bromide from benzyl bromide in an SN2 reaction.[7][8][9]

Materials:

-

2,3-Dichloro-4-methylbenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask under inert atmosphere (N₂ or Ar)

-

Syringes and needles

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 2,3-dichloro-4-methylbenzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography.[5]

Silylation: Protecting Group and Analytical Derivatization

Silylation is a versatile technique used for two primary purposes: as a protecting group strategy during multi-step synthesis and to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. Trimethylsilyl (TMS) ethers are common derivatives.

This protocol outlines the preparation of the trimethylsilyl ether of 2,3-dichloro-4-methylbenzyl alcohol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are highly effective.

Materials:

-

2,3-Dichloro-4-methylbenzyl alcohol sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

-

GC vial with a screw cap and septum

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Accurately weigh a small sample (approx. 1 mg) of 2,3-dichloro-4-methylbenzyl alcohol into a GC vial.

-

Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Securely cap the vial and vortex the mixture for 30 seconds.

-

Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Data Presentation: Summary of Derivatization Reactions

| Derivatization Type | Reagents | Base/Catalyst | Solvent | Typical Reaction Time | Typical Yield |

| Esterification (Acetylation) | Acetyl chloride | Triethylamine | Dichloromethane | 2-4 hours | >90% |

| Etherification (Benzylation) | Benzyl bromide | Sodium Hydride | Tetrahydrofuran | 12-16 hours | 70-85% |

| Silylation (for GC-MS) | BSTFA + 1% TMCS | (Catalyst included) | Pyridine | 30 minutes | Quantitative |

Experimental Workflows and Mechanisms

Workflow for Esterification

Caption: Workflow for the esterification of 2,3-dichloro-4-methylbenzyl alcohol.

Mechanism of Williamson Ether Synthesis

Caption: Mechanism of the Williamson ether synthesis.

Conclusion and Best Practices

The derivatization of 2,3-dichloro-4-methylbenzyl alcohol is a versatile tool for modifying its properties for a range of applications. The choice of derivatization strategy should be guided by the desired final product characteristics. For all reactions, the use of anhydrous solvents and an inert atmosphere is recommended to prevent side reactions and maximize yields, particularly when using moisture-sensitive reagents like sodium hydride and acetyl chloride. Reaction monitoring by TLC is essential for determining the optimal reaction time and ensuring complete conversion of the starting material. Proper purification, typically by column chromatography, is crucial for obtaining high-purity derivatives for subsequent use or analysis.

References

- Google Patents. (n.d.). Process for the preparation of benzyl alcohol derivatives (CA1150316A).

-

Pinto, T. A. D., Hrdina, R., Kirsch, G., Oliveira-Campos, A. M. F., Rodrigues, L. M., & Esteves, A. P. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Arkivoc, 2012(6), 185-193. Retrieved from [Link]

-

Ghorbel, A., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 45086–45095. Retrieved from [Link]

-

Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-17. Retrieved from [Link]

-

Pinto, T. A. D., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D- methylglucoside. ResearchGate. Retrieved from [Link]

-

Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-859. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2, 3, 4-trihydroxybenzaldehyde (CN112830872A).

-

PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

-

ResearchGate. (n.d.). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization of the alkylation product 39. BnOH=benzyl alcohol,... Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction... Retrieved from [Link]

-

PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

-

National Institutes of Health. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved from [Link]

- Google Patents. (n.d.). Process for the etherification of phenols (EP0037353A1).

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

IntechOpen. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]

-

SciRP.org. (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

-

ScienceDirect. (n.d.). Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

-

Organic Chemistry. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of a Novel Diaryl-Methanol via Grignard Reaction with 2,3-Dichloro-4-Methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the experimental setup for the Grignard reaction between an aryl Grignard reagent and the sterically hindered and electronically modified substrate, 2,3-dichloro-4-methylbenzaldehyde. The protocol details the synthesis of a diaryl-methanol, a structural motif of interest in medicinal chemistry. Emphasis is placed on the critical parameters necessary for successful execution, including stringent anhydrous conditions, management of potential side reactions, and thorough characterization of the final product. This document serves as a practical resource for chemists engaged in the synthesis of complex organic molecules.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[3][4] The reaction with aldehydes yields secondary alcohols, providing a reliable route to a diverse array of molecular architectures.[1][5][6]

This guide focuses on a specific and challenging application of the Grignard reaction: the synthesis of a diaryl-methanol from 2,3-dichloro-4-methylbenzaldehyde and a suitable arylmagnesium halide. The substrate presents unique challenges due to the steric hindrance imposed by the ortho-chloro substituent and the electronic effects of the two chlorine atoms and the methyl group on the aromatic ring. Understanding and mitigating these effects are crucial for achieving a high yield of the desired product.

Mechanistic Considerations

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[1] This forms a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[1]

However, with sterically hindered substrates like 2,3-dichloro-4-methylbenzaldehyde, side reactions can become significant. These include:

-

Reduction: The Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon, which results in the formation of a primary alcohol after workup.[2]

-

Enolization: If the Grignard reagent is particularly bulky or basic, it can deprotonate the α-carbon of the aldehyde (if applicable), leading to the formation of an enolate and recovery of the starting aldehyde upon workup.[2]

-

Rearrangement: Certain Grignard reagents, such as benzylmagnesium halides, can undergo rearrangement under specific reaction conditions, leading to unexpected products.[7][8]

The electronic nature of the substituents on the benzaldehyde also plays a role. The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, which can enhance its reactivity towards the Grignard reagent. Conversely, the electron-donating methyl group has an opposing effect.

Experimental Design and Rationale

The following protocol is designed to maximize the yield of the desired diaryl-methanol while minimizing side products. The choice of an aryl Grignard reagent, for instance, phenylmagnesium bromide, is common for the synthesis of diaryl-methanols.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Dichloro-4-methylbenzaldehyde | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| Bromobenzene | Anhydrous, ≥99.5% | Sigma-Aldrich | Use a freshly opened bottle or distill from CaH₂. |

| Magnesium turnings | High purity | Sigma-Aldrich | Activate before use. |

| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Dry further over sodium/benzophenone ketyl if necessary. |

| Iodine | Crystal, ACS reagent | Fisher Scientific | For Grignard initiation. |

| Hydrochloric acid | 37%, ACS reagent | Fisher Scientific | For workup. |

| Saturated aqueous ammonium chloride | For workup. | ||

| Sodium sulfate (anhydrous) | Granular | Fisher Scientific | For drying organic layers. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Schlenk line (optional, but recommended for optimal anhydrous conditions)

-

Syringes and needles

-

Glassware for workup and purification (separatory funnel, flasks, chromatography column)

Experimental Workflow Diagram

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried to prevent the Grignard reagent from reacting with water.[9] This can be achieved by oven-drying at 120 °C overnight or by flame-drying under a stream of inert gas immediately before use.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Briefly heat the magnesium with a heat gun under a vacuum or a strong flow of inert gas to remove any surface oxides and adsorbed moisture. Allow to cool to room temperature.

-

Apparatus Assembly: Assemble the apparatus while maintaining a positive pressure of inert gas (nitrogen or argon).

-

Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Initiation: Add a small crystal of iodine to the flask. The disappearance of the purple color is an indication of the activation of the magnesium surface. In a separate, dry flask, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[9] After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.

Part 2: Grignard Reaction with 2,3-Dichloro-4-methylbenzaldehyde

-

Aldehyde Preparation: In a separate, dry flask, dissolve 2,3-dichloro-4-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether.

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice-water bath. Add the aldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent. Maintain the temperature of the reaction mixture between 0 and 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent. Alternatively, for a more acidic workup, slowly add the reaction mixture to a stirred mixture of ice and dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. If two layers are not clearly visible, add more diethyl ether. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diaryl-methanol.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety Precautions

-

Anhydrous Conditions: The success of the Grignard reaction is highly dependent on the exclusion of moisture.[9] All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere.

-

Ether Handling: Diethyl ether is extremely flammable and has a low boiling point. All operations involving ether must be conducted in a well-ventilated fume hood, away from any sources of ignition.

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic. Proper temperature control is essential to prevent the reaction from becoming too vigorous.

-

Quenching: The quenching of the reaction should be performed slowly and with cooling, as the reaction of unreacted Grignard reagent with the aqueous solution is highly exothermic and can cause the low-boiling ether to splash.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the reagents and performing the reaction.

Expected Results and Troubleshooting

The expected product is a secondary alcohol, specifically a diaryl-methanol. The yield will depend on the purity of the reagents and the strictness of the anhydrous conditions.

Troubleshooting:

-

Failure to initiate Grignard formation: This is often due to wet glassware or reagents, or inactive magnesium. Ensure all components are dry and try activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Low yield of the desired product: This could be due to incomplete reaction, side reactions, or loss of product during workup and purification. Monitor the reaction by TLC to ensure it goes to completion. The presence of the starting aldehyde in the crude product indicates an incomplete reaction. The formation of a primary alcohol corresponding to the reduction of the starting aldehyde suggests that the Grignard reagent acted as a reducing agent.

-

Formation of biphenyl: This is a common side product in the preparation of phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted bromobenzene. Using a slight excess of magnesium and ensuring a controlled addition of bromobenzene can help minimize this.

Conclusion

The Grignard reaction remains a powerful tool for the synthesis of complex organic molecules. While the reaction with a sterically hindered and electronically substituted aldehyde like 2,3-dichloro-4-methylbenzaldehyde presents challenges, careful attention to experimental detail, particularly the maintenance of anhydrous conditions and control of the reaction temperature, can lead to a successful outcome. The protocol outlined in this application note provides a solid foundation for researchers to synthesize novel diaryl-methanols and other valuable compounds for applications in drug discovery and materials science.

References

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Tuulmets, A., et al. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

-

Khan Academy. (n.d.). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]

-

Hara, R., Sato, K., Sun, W. H., & Takahashi, T. (1999). Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. Chemical Communications, (8), 747-748. Retrieved from [Link]

-

Ashby, E. C., & Smith, M. B. (1964). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Journal of the American Chemical Society, 86(20), 4363-4370. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Meguro, T., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1234567. Retrieved from [Link]

-

Sieroń, L., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1949-1958. Retrieved from [Link]

-

Bibi, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100889. Retrieved from [Link]

-

Sieroń, L., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1949-1958. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

- 8. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: A Tiered Strategy for Elucidating the Bioactivity of 2,3-Dichloro-4-methylbenzyl alcohol

Introduction and Rationale

2,3-Dichloro-4-methylbenzyl alcohol is a halogenated aromatic alcohol. Its structural isomer, 2,4-Dichlorobenzyl alcohol (2,4-DCBA), is a well-established mild antiseptic agent with broad-spectrum antibacterial and virucidal properties, commonly used in over-the-counter throat lozenges.[1][2] The antiseptic mechanism of 2,4-DCBA, while not fully elucidated, is thought to involve the denaturation of microbial proteins.[1][3] Given this structural relationship, it is scientifically prudent to hypothesize that 2,3-Dichloro-4-methylbenzyl alcohol may possess similar, novel, or enhanced biological activities.